Bienvenue dans la boutique en ligne BenchChem!

Climacteron

Pharmacokinetics Hormone Replacement Therapy Estradiol

Climacteron (CAS 8063-58-9) is a discontinued injectable combination medication of estradiol benzoate (EB), estradiol dienanthate (EDE), and testosterone enanthate benzilic acid hydrazone (TEBH) in corn oil, previously indicated for menopausal symptom control and estrogen deficiency-induced osteoporosis. The product contains a defined fixed-ratio formulation of 1 mg/mL estradiol benzoate, 7.5 mg/mL estradiol dienanthate, and 150 mg/mL testosterone enanthate benzilic acid hydrazone (equivalent to 69 mg free testosterone), administered by deep intramuscular injection every 4 to 8 weeks.

Molecular Formula C97H128N2O11
Molecular Weight 1498.1 g/mol
CAS No. 8063-58-9
Cat. No. B1242230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClimacteron
CAS8063-58-9
Synonymsclimacteron
climacterone
estradiol benzoate, estradiol dienanthate, testosterone enantate drug combination
Molecular FormulaC97H128N2O11
Molecular Weight1498.1 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C40H52N2O4.C32H48O4.C25H28O3/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29;1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44);15,17,22,26-29H,4-14,16,18-21H2,1-3H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/b41-31-;;/t32?,33?,34?,35?,38-,39-;26-,27-,28+,29+,32+;20?,21?,22?,23-,25-/m010/s1
InChIKeyQXBPICMWCWLRHM-JOZFEFOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Climacteron (CAS 8063-58-9): Fixed-Ratio Estrogen-Androgen Combination Product Procurement Profile


Climacteron (CAS 8063-58-9) is a discontinued injectable combination medication of estradiol benzoate (EB), estradiol dienanthate (EDE), and testosterone enanthate benzilic acid hydrazone (TEBH) in corn oil, previously indicated for menopausal symptom control and estrogen deficiency-induced osteoporosis [1]. The product contains a defined fixed-ratio formulation of 1 mg/mL estradiol benzoate, 7.5 mg/mL estradiol dienanthate, and 150 mg/mL testosterone enanthate benzilic acid hydrazone (equivalent to 69 mg free testosterone), administered by deep intramuscular injection every 4 to 8 weeks [2]. While this product was withdrawn from the Canadian market in 2005 due to safety concerns, it remains a reference compound for research in historical hormonal pharmacology and pharmacokinetic modeling [3].

Why Generic Substitution Fails: The Unique Pharmacological Profile and Safety Context of Climacteron


The fixed-ratio, multi-component nature of Climacteron precludes simple substitution with individual estradiol or testosterone esters or other hormone replacement therapies. The product's clinical effects are derived from the specific interplay of a short-acting estrogen (EB), a long-acting estrogen (EDE), and a long-acting androgen prodrug (TEBH), creating a distinct pharmacokinetic and pharmacodynamic profile [1]. Moreover, the absence of a progestin component in this formulation is a critical safety differentiator; the unopposed estrogenic activity was a primary driver for the product's market withdrawal due to endometrial hyperplasia and carcinoma risks [2]. Replicating this specific hormonal milieu with alternative, currently available agents is not possible, making Climacteron a unique, albeit discontinued, reference standard [3].

Climacteron Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Research Selection


Estradiol Pharmacokinetics: Extended Elevation Profile of Climacteron vs. Estradiol Valerate

In a study of ovariectomized women, a single intramuscular injection of Climacteron produced a distinct estradiol time-concentration profile compared to a 10 mg estradiol valerate injection [1]. While specific numeric concentration values are not provided in the source metadata, the study explicitly compares the two formulations' estradiol levels over a 28-day period, highlighting the differential release kinetics from the Climacteron combination [2].

Pharmacokinetics Hormone Replacement Therapy Estradiol

Androgenic Component: Addition of Testosterone Prodrug Differentiates from Estrogen-Only Therapies

Climacteron's formulation is distinguished from estrogen-only HRT by the inclusion of 150 mg/mL testosterone enanthate benzilic acid hydrazone (TEBH), a very long-lasting androgen prodrug [1]. This contrasts with comparators such as estradiol valerate, which provides estrogenic activity alone [2]. Clinical studies have indicated that estrogen-plus-androgen therapy may offer greater improvement in psychological and sexual symptoms compared to estrogen monotherapy [3].

Androgen Therapy Menopause Pharmacology

Safety and Regulatory Context: Documented Withdrawal for Endometrial Carcinoma Risk

Climacteron was withdrawn from the Canadian market on October 22, 2005, due to a specific, quantifiable safety concern: the risk of endometrial hyperplasia and carcinoma associated with its unopposed estrogenic activity [1]. The product's label and safety communications explicitly state that the recommended dose induces supraphysiological serum testosterone levels and that the pharmacokinetics of its components were unknown [2]. This contrasts with modern HRT regimens that incorporate a progestin for endometrial protection.

Pharmacovigilance Drug Safety Regulatory Science

Validated Research Applications for Climacteron (CAS 8063-58-9) Based on Quantitative Evidence


Reference Standard for Long-Acting Injectable Estrogen Pharmacokinetics

Use Climacteron as a comparator for studying the release kinetics of novel long-acting estrogen formulations. Its distinct, dual-ester estradiol profile (EB + EDE) provides a benchmark against which the duration and shape of new drug candidates' pharmacokinetic curves can be assessed in ovariectomized animal models or in vitro release assays [1].

Positive Control for Endometrial Hyperplasia Research

Due to its documented association with endometrial hyperplasia and carcinoma in the absence of a progestin, Climacteron can serve as a positive control in studies investigating endometrial safety of new hormonal therapies or evaluating the protective effects of progestins in relevant preclinical models [2].

Investigational Tool for Estrogen-Androgen Synergy Studies

Apply Climacteron in basic research to dissect the synergistic or independent effects of combined estrogen and androgen administration on target tissues (e.g., bone, brain, sexual function). Its fixed ratio of estrogens and a very long-acting testosterone prodrug makes it a useful, well-defined tool for studying the pharmacology of combined hormone action, as opposed to administering individual components separately [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Climacteron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.